molecular formula C35H30N4O4 B1257890 Midostaurin

Midostaurin

Cat. No.: B1257890
M. Wt: 570.6 g/mol
InChI Key: BMGQWWVMWDBQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Midostaurin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for this reaction include strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Midostaurin has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: this compound is used to investigate cellular processes involving protein kinases.

    Medicine: It is used in the treatment of acute myeloid leukemia and advanced systemic mastocytosis.

    Industry: this compound is used in the pharmaceutical industry for the development of targeted cancer therapies.

Comparison with Similar Compounds

Midostaurin is unique due to its ability to inhibit multiple receptor tyrosine kinases. Similar compounds include:

This compound’s multi-targeted approach makes it a versatile and effective treatment option compared to these more selective inhibitors.

Properties

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

IUPAC Name

N-(3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)

InChI Key

BMGQWWVMWDBQGC-UHFFFAOYSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

4'-N-benzoyl staurosporine
4'-N-benzoylstaurosporine
benzoylstaurosporine
CGP 41 251
CGP 41251
CGP-41251
midostaurin
N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide
PKC 412
PKC-412
PKC412
Rydapt

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.035 ml (0.3 mmol) of benzoyl chloride is added at room temperature to a solution of 116.5 mg (0.25 mmol) of staurosporine and 0.065 ml (0.38 mmol) of N,N-diisopropylethylamine in 2 ml of chloroform and the whole is stirred for 10 minutes. The reaction mixture is diluted with chloroform, washed with sodium bicarbonate solution, dried over magnesium sulphate and concentrated by evaporation. The crude product is chromatographed on silica gel (eluant:methylene chloride/ethanol 30:1); m.p. 235°-247° with colour turning brown.
Quantity
0.035 mL
Type
reactant
Reaction Step One
Name
staurosporine
Quantity
116.5 mg
Type
reactant
Reaction Step One
Quantity
0.065 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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